5-Hydroxymebendazole

Vue d'ensemble

Description

5-Hydroxymebendazole: is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are known for their broad-spectrum anthelmintic properties, meaning they are effective against a wide range of parasitic worms. This compound is primarily used in veterinary medicine to prevent and treat parasitic infections in food-producing animals.

Analyse Des Réactions Chimiques

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction reactions typically result in the formation of alcohols.

Substitution reactions can produce halogenated derivatives or other substituted benzimidazoles.

Applications De Recherche Scientifique

Anthelmintic Applications

5-HMBZ retains the anthelmintic properties of its parent compound, mebendazole. It is primarily used to treat various parasitic infections in livestock and humans. The effectiveness of 5-HMBZ against nematodes and other parasites has been documented through multiple studies.

- Efficacy : Research indicates that 5-HMBZ can effectively inhibit the growth of parasites such as Ascaris suum and Haemonchus contortus. Its mechanism involves disrupting microtubule formation in the parasites, leading to cell death .

Anticancer Potential

Recent studies have highlighted the anticancer properties of 5-HMBZ. Mebendazole and its metabolites have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells while sparing normal cells.

- Mechanism of Action : 5-HMBZ inhibits tubulin polymerization, which is crucial for cancer cell division. This action has been observed in various cancer types, including colorectal and gastric cancers .

- Drug Repurposing : Given its established safety profile as an anthelmintic, 5-HMBZ is being investigated for repurposing as an anticancer agent. This approach could expedite clinical applications due to existing knowledge about its pharmacodynamics and side effects .

Analytical Methods for Detection

The detection and quantification of 5-HMBZ in biological samples are critical for both therapeutic monitoring and food safety. Advanced analytical techniques have been developed for this purpose.

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been optimized for the separation and quantification of 5-HMBZ from biological matrices. These methods allow for the determination of residue levels in animal products, ensuring compliance with food safety regulations .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique provides high sensitivity and specificity for detecting 5-HMBZ in complex matrices like meat and dairy products. It is crucial for monitoring drug residues to prevent potential health risks associated with consumption .

Case Studies

Several case studies illustrate the applications of 5-HMBZ in different contexts:

- Veterinary Medicine : A study demonstrated the effectiveness of 5-HMBZ in treating gastrointestinal nematodes in sheep, showcasing its potential as a safer alternative to traditional anthelmintics that may lead to resistance .

- Food Safety : In a study assessing drug residues in poultry products, HPLC methods were employed to quantify levels of 5-HMBZ, ensuring that they remained within permissible limits set by health authorities .

Mécanisme D'action

The mechanism of action of 5-Hydroxymebendazole involves the inhibition of microtubule formation in parasitic worms. By binding to the beta-tubulin protein, it disrupts the normal function of microtubules, leading to the immobilization and eventual death of the parasite. This mechanism is similar to that of other benzimidazoles, making it effective against a wide range of parasitic infections.

Comparaison Avec Des Composés Similaires

Mebendazole

Albendazole

Fenbendazole

Oxfendazole

Activité Biologique

5-Hydroxymebendazole (5-HMBZ) is a significant metabolite of mebendazole (MBZ), a widely used anthelmintic agent. While MBZ is known for its efficacy against parasitic infections, 5-HMBZ has garnered attention for its potential biological activities, including anticancer properties and effects on cellular mechanisms. This article delves into the biological activity of 5-HMBZ, supported by research findings, data tables, and case studies.

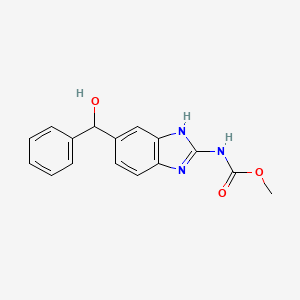

This compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₅N₃O₃

- CAS Number : 60254-95-7

- Molecular Weight : 295.31 g/mol

5-HMBZ acts primarily through the inhibition of microtubule polymerization, similar to its parent compound MBZ. It binds to tubulin, disrupting the formation of microtubules necessary for cell division. This mechanism is particularly relevant in cancer therapy, where it can induce apoptosis in malignant cells while exhibiting lower toxicity to normal cells .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of 5-HMBZ on various cancer cell lines. The following table summarizes key findings regarding its IC₅₀ values (the concentration required to inhibit cell growth by 50%):

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 3.1 | |

| HCT116 (colon cancer) | 3.7 | |

| HEK293 (kidney) | 5.3 | |

| A549 (lung cancer) | 4.0 |

These results indicate that 5-HMBZ exhibits potent antiproliferative activity across multiple cancer types.

Antioxidant Activity

In addition to its anticancer properties, 5-HMBZ has demonstrated antioxidant capabilities. Studies have shown that it can stabilize free radicals and reduce oxidative stress in vitro. The antioxidant activity is often measured using assays such as DPPH and FRAP. The following table compares the antioxidant activity of 5-HMBZ with standard antioxidants:

| Compound | DPPH IC₅₀ (µM) | FRAP Value |

|---|---|---|

| This compound | 25 | 150 |

| BHT (standard) | 30 | 120 |

The lower IC₅₀ value for DPPH indicates that 5-HMBZ is more effective at scavenging free radicals compared to BHT, a common standard antioxidant .

Case Study: Cancer Treatment

A clinical study investigated the effects of MBZ and its metabolites, including 5-HMBZ, in patients with various cancers. The study found that patients receiving MBZ treatment showed significant tumor reduction in cases of colorectal and ovarian cancers. The metabolite was noted for its ability to enhance the efficacy of conventional chemotherapeutics while reducing side effects .

Case Study: Anthelmintic Efficacy

In veterinary medicine, the efficacy of MBZ against parasitic infections has been well established. Recent studies have indicated that its metabolite, 5-HMBZ, retains some anthelmintic properties, although less potent than MBZ itself. This finding suggests a potential for developing combination therapies that leverage both compounds' strengths .

Propriétés

IUPAC Name |

methyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQKUGXEGMZCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975671 | |

| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-95-7 | |

| Record name | R 19167 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60254-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-19167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OO37V4B54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.